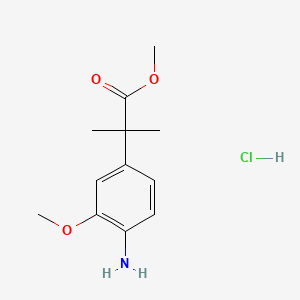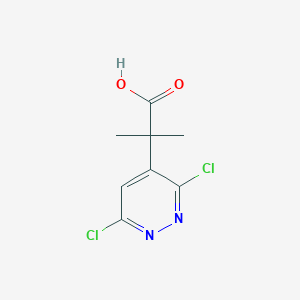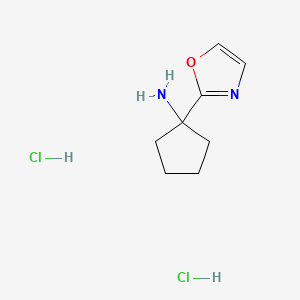
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The oxazole ring can be formed through the reaction of an α-haloketone with an amide, followed by cyclization. The cyclopentane ring is then introduced through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives, reduced analogs, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparación Con Compuestos Similares
Oxazole: A five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positioning of oxygen and nitrogen.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
1-(1,3-oxazol-2-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;;/h5-6H,1-4,9H2;2*1H |
Clave InChI |
QQWDBVIVZLYSDO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=NC=CO2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
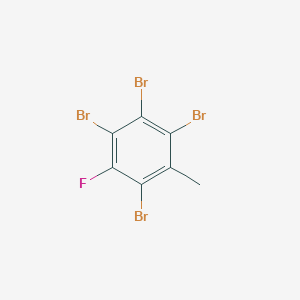

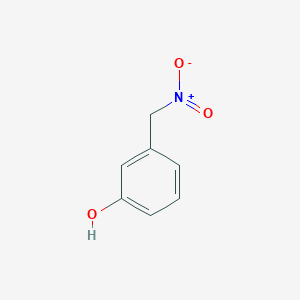
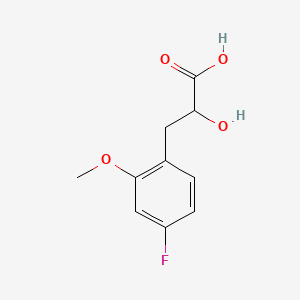
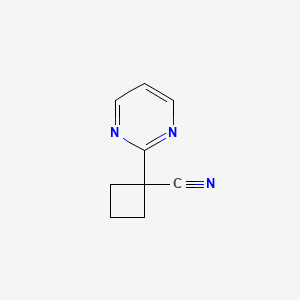
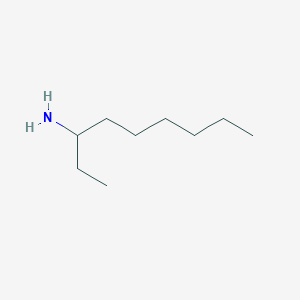
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)

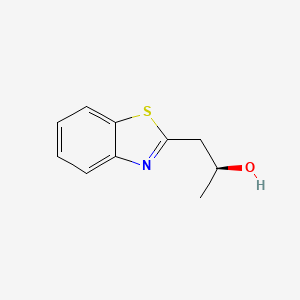
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
